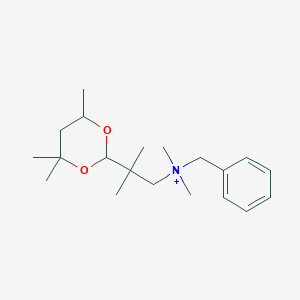![molecular formula C24H18FNO4 B11574558 2-(2-fluorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11574558.png)
2-(2-fluorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its complex molecular structure, which includes a fluorophenoxy group, a benzofuran ring, and an acetamide linkage
Preparation Methods
The synthesis of 2-(2-fluorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 2-(2-fluorophenoxy)acetic acid: This can be achieved by reacting 2-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 2-(2-fluorophenoxy)acetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.
Coupling with 2-(4-methylbenzoyl)-1-benzofuran-3-amine: The acyl chloride is reacted with 2-(4-methylbenzoyl)-1-benzofuran-3-amine in the presence of a base like triethylamine to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated reactors and purification systems.
Chemical Reactions Analysis
2-(2-fluorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-fluorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
When compared to similar compounds, 2-(2-fluorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-(4-fluorophenoxy)-2-methylpropanoic acid: This compound shares the fluorophenoxy group but differs in its overall structure and reactivity.
4-((2-(2-(4-fluorophenoxy)acetyl)hydrazono)methyl)phenyl 4-methoxybenzoate: Another compound with a fluorophenoxy group, but with different functional groups and applications.
Properties
Molecular Formula |
C24H18FNO4 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide |
InChI |
InChI=1S/C24H18FNO4/c1-15-10-12-16(13-11-15)23(28)24-22(17-6-2-4-8-19(17)30-24)26-21(27)14-29-20-9-5-3-7-18(20)25/h2-13H,14H2,1H3,(H,26,27) |
InChI Key |
KHQQXXSXKLAUDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-methylprop-2-enamide](/img/structure/B11574475.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methylphenyl)thio]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11574490.png)
![2-[3-(Azepan-1-ylsulfonyl)phenyl]-6-chloroimidazo[1,2-a]pyridine](/img/structure/B11574494.png)
![(2E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B11574497.png)
![7-Bromo-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11574506.png)
methanone](/img/structure/B11574509.png)
![5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11574526.png)

![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-ethylphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11574535.png)
![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11574539.png)
![ethyl 2-[1-(3-ethoxy-4-propoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11574545.png)

![{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-indol-3-yl}(cyclohexyl)methanone](/img/structure/B11574553.png)
![2-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}-4-methyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B11574556.png)
